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molecular formula C8H16O2 B1678668 Hexyl acetate CAS No. 142-92-7

Hexyl acetate

Cat. No. B1678668
M. Wt: 144.21 g/mol
InChI Key: AOGQPLXWSUTHQB-UHFFFAOYSA-N
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Patent
US04673466

Procedure details

One of the commercially important ways to manufacture n-hexyl acetate is by the catalytic esterification of n-hexyl alcohol wih acetic acid. n-Hexyl acetate (b.p.=171.5° C.), n-hexyl alcohol (b.p.=157.5° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 97.0° C. and containing 18.5 weight percent n-hexyl acetate, 52.9 wt.% n-hexyl alcohol and 28.6 wt.% water. n-Hexyl acetate forms a binary azeotrope with water boiling at 97.4° C. and containing 39 wt.% n-hexyl acetate. n-Hexyl alcohol also forms a binary minimum azeotrope with water which boils at 97.8° C. and contains 25 wt.% n-hexyl alcohol. Thus in the esterification of n-hexyl alcohol with acetic acid to form n-hexyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-hexyl acetate-n-hexyl alcohol-water ternary azeotrope. It is therefore impossible to produce n-hexyl acetate from n-hexyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-hexyl acetate, n-hexyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 97° C. and containing 18.5 wt.% n-hexyl acetate, 52.9 wt.% n-hexyl alcohol and 28.6 wt.% water. Extractive distillation would be an attractive method of effecting the separation of n-hexyl alcohol from n-hexyl acetate if agents can be found that (1) will break the n-hexyl acetate-n-hexyl alcohol-water azeotrope and (2) are easy to recover from the n-hexyl acetate, that is, form no azeotrope with n-hexyl acetate and boil sufficiently above n-hexyl acetate to make the separation by rectification possible with only a few theoretical plates.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
n-hexyl acetate n-hexyl alcohol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:3])[CH3:2].[CH2:11]([OH:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].O>O>[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:3])[CH3:2].[CH2:11]([OH:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
n-hexyl acetate n-hexyl alcohol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCCCC.C(CCCCC)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yields the lowest boiling constituent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCCC
Name
Type
product
Smiles
C(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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